4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol
Description
This compound belongs to the 1,2,4-triazole-3-thiol family, characterized by a Schiff base linkage formed via condensation between 4-amino-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol and [1,1'-biphenyl]-4-carbaldehyde. Its structure integrates a pyridinyl moiety at position 5 and a biphenyl-substituted benzylidene group at position 4 of the triazole ring.
Properties
CAS No. |
497824-03-0 |
|---|---|
Molecular Formula |
C20H15N5S |
Molecular Weight |
357.4 g/mol |
IUPAC Name |
4-[(E)-(4-phenylphenyl)methylideneamino]-3-pyridin-2-yl-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H15N5S/c26-20-24-23-19(18-8-4-5-13-21-18)25(20)22-14-15-9-11-17(12-10-15)16-6-2-1-3-7-16/h1-14H,(H,24,26)/b22-14+ |
InChI Key |
BNBPUDDXNNDPMX-HYARGMPZSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)/C=N/N3C(=NNC3=S)C4=CC=CC=N4 |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C=NN3C(=NNC3=S)C4=CC=CC=N4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the condensation of 4-formylbiphenyl with 2-aminopyridine to form an intermediate Schiff base. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the desired triazole compound .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions such as temperature, solvent, and catalyst to ensure high yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group can be reduced to form secondary amines.
Substitution: The triazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenated reagents in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Secondary amines.
Substitution: Various substituted triazole derivatives.
Scientific Research Applications
4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for biological targets.
Medicine: Explored for its potential therapeutic properties, including anti-tubercular activity.
Mechanism of Action
The mechanism of action of 4-(([1,1’-Biphenyl]-4-ylmethylene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The triazole ring can coordinate with metal ions, while the biphenyl and pyridine moieties can engage in π-π stacking interactions with aromatic residues in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Structural Variations in Triazole-3-Thiol Derivatives
Key structural differences among analogs lie in the substituents at positions 4 (Schiff base) and 5 (aryl/heteroaryl). Representative examples include:
Antioxidant Activity
- Target Compound: Limited direct data, but pyridinyl and thiol groups suggest moderate radical scavenging. Comparable to 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP), which showed IC₅₀ = 18.7 µM in DPPH assays .
- Electron-Donating Analogs: 4-Amino-5-phenyl derivatives (AT) with −NH₂/SH groups exhibit superior activity (IC₅₀ = 12.3 µM) due to enhanced electron donation .
Antimicrobial and Antiviral Activity
- Chlorophenyl/Iodophenyl Analogs: 4-(Cyclopentenylamino)-5-(4-chlorophenyl) derivatives showed MIC = 0.132 mM against S. aureus, outperforming ampicillin .
- Nitrobenzylidene Analogs: 4-[(3-Nitrobenzylidene)amino]-5-(3-nitrophenyl) derivatives inhibited DHFR (IC₅₀ = 0.8 µM), critical for antibacterial action .
Anticancer Activity
- Bromophenyl/Fluorophenyl Analogs : 4-(4-Bromophenyl)-5-(pyridin-2-yl) derivatives induced ER stress-mediated apoptosis in NSCLC cells (IC₅₀ = 9.2 µM) .
- Target Compound : Predicted to have similar efficacy, but biphenyl’s hydrophobicity may reduce solubility, limiting bioavailability.
Physicochemical Properties
Key Insight : The biphenyl group increases logP by 1.2–1.7 units compared to smaller substituents, favoring membrane penetration but reducing aqueous solubility.
Biological Activity
The compound 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol is a member of the triazole family known for its diverse biological activities. This article explores its biological activity, including antimicrobial properties, enzyme inhibition, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.42 g/mol. The structure features a biphenyl moiety linked to a triazole ring through an imine bond, which is critical for its biological activity.
Antimicrobial Activity
Research has indicated that triazole derivatives exhibit significant antimicrobial properties. For instance, a study highlighted the antimicrobial efficacy of various triazole compounds against bacterial strains such as Staphylococcus aureus and Escherichia coli. The introduction of the pyridyl group in the structure enhances the overall antimicrobial activity by improving interaction with bacterial cell membranes and inhibiting key metabolic pathways .
| Compound | Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|---|
| Triazole A | S. aureus ATCC 25923 | 22 | 3.12 |
| Triazole B | E. coli ATCC 25922 | 20 | 6.25 |
| Target Compound | S. aureus ATCC 25923 | 20 | 5.00 |
Enzyme Inhibition
The compound has shown promise as an enzyme inhibitor , particularly against metallo-beta-lactamases (MBLs), which are critical in antibiotic resistance. The structure-based optimization of similar triazole derivatives revealed that they could act as potent inhibitors against MBLs such as NDM-1 and VIM-1 . The inhibition mechanism is competitive, with a reported value indicating strong binding affinity.
Case Study 1: Antimicrobial Screening
In a recent study involving the synthesis of various triazole derivatives, the target compound was evaluated for its ability to inhibit growth in multiple bacterial strains. The results indicated that modifications to the triazole ring significantly affected antimicrobial potency. Notably, the compound displayed comparable activity to established antibiotics like ciprofloxacin .
Case Study 2: Anti-Cancer Potential
Another area of interest is the anti-cancer activity of triazole derivatives. Research has shown that similar compounds can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways. The presence of the thiol group in the target compound may enhance its ability to act as a reactive oxygen species (ROS) generator, thereby inducing cytotoxicity in cancer cells .
The biological activity of 4-(([1,1'-Biphenyl]-4-ylmethylene)amino)-5-(pyridin-2-yl)-4H-1,2,4-triazole-3-thiol can be attributed to several mechanisms:
- Cell Membrane Disruption : The lipophilic nature of the biphenyl moiety allows for better penetration into bacterial membranes.
- Enzyme Inhibition : Binding to active sites of enzymes involved in bacterial resistance mechanisms.
- ROS Generation : Inducing oxidative stress in cancer cells leading to apoptosis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
